molecular formula C20H24N2O B14481982 N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine CAS No. 67668-00-2

N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine

Cat. No.: B14481982
CAS No.: 67668-00-2
M. Wt: 308.4 g/mol
InChI Key: GNWAHBXGRLHGSK-UHFFFAOYSA-N
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Description

N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine typically involves the Mannich condensation reaction. This method is known for its simplicity and high yield. The reaction involves the condensation of 2,6-diphenylpiperidine-4-one with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its biological activity is likely due to its ability to interact with cellular components, such as enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

67668-00-2

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(1,3,5-trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C20H24N2O/c1-14-18(21-23)15(2)20(17-12-8-5-9-13-17)22(3)19(14)16-10-6-4-7-11-16/h4-15,19-20,23H,1-3H3

InChI Key

GNWAHBXGRLHGSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=NO)C)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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